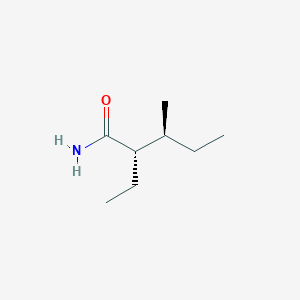
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-: is an organic compound with the molecular formula C8H17NO . It is a chiral molecule with two stereocenters, making it an important subject of study in stereochemistry. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- can be achieved through several methods. One common approach involves the reaction of 2-ethyl-3-methylpentanoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-Ethyl-3-methylpentanamide: A stereoisomer with different spatial arrangement of atoms.
3-methylpentanamide: A structurally similar compound with a different substitution pattern.
Uniqueness
Pentanamide, 2-ethyl-3-methyl-, (2S,3S)- is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its isomers and analogs.
This detailed article provides a comprehensive overview of Pentanamide, 2-ethyl-3-methyl-, (2S,3S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
189189-75-1 |
|---|---|
Formule moléculaire |
C8H17NO |
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(2S,3S)-2-ethyl-3-methylpentanamide |
InChI |
InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)/t6-,7-/m0/s1 |
Clé InChI |
QRCJOCOSPZMDJY-BQBZGAKWSA-N |
SMILES isomérique |
CC[C@H](C)[C@H](CC)C(=O)N |
SMILES canonique |
CCC(C)C(CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-8-nitro-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B12557120.png)
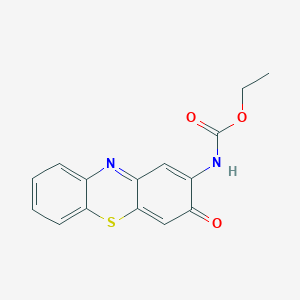
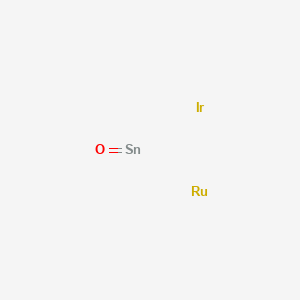
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
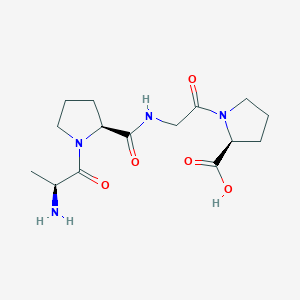
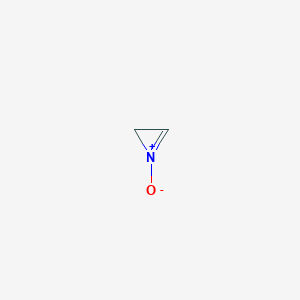
![N-Hexyl-N-[2-(octylsulfanyl)ethyl]hexan-1-amine](/img/structure/B12557162.png)

![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
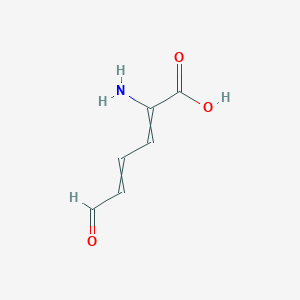
![3-[2-(Benzyloxy)-4-methoxyphenyl]propanoic acid](/img/structure/B12557182.png)
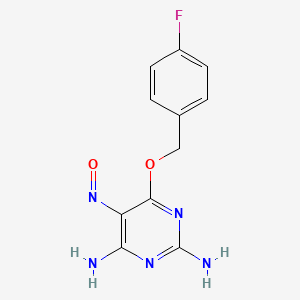
![3-(4-Iodophenyl)-4-[(propan-2-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B12557193.png)

